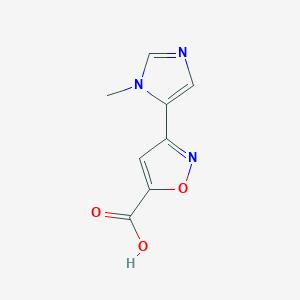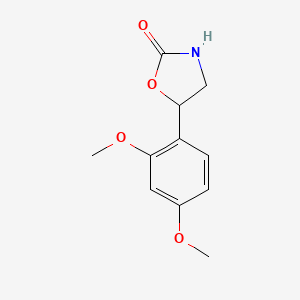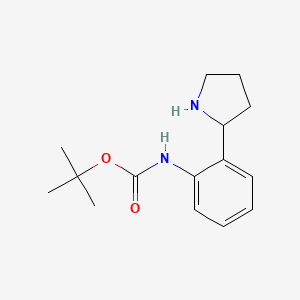
3-(3-Fluoro-5-methylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-5-methylbenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluoro and methyl groups on the benzyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylbenzyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where piperidine acts as a nucleophile and attacks the benzyl chloride, resulting in the formation of this compound.
Reaction Conditions: This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-5-methylbenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoro and methyl groups on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-5-methylbenzyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-5-methylbenzyl)piperidine involves its interaction with molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can influence its binding affinity and specificity. The compound may modulate signaling pathways, such as the NF-κB or PI3K/Akt pathways, which are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
- 2-(3-Fluorobenzyl)piperidine hydrochloride
- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride
- 3-(4-Fluorobenzyl)piperidine hydrochloride
Uniqueness
3-(3-Fluoro-5-methylbenzyl)piperidine is unique due to the specific positioning of the fluoro and methyl groups on the benzyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the specific arrangement of substituents can influence its reactivity, binding affinity, and overall pharmacological profile .
Eigenschaften
Molekularformel |
C13H18FN |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-[(3-fluoro-5-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-5-12(8-13(14)6-10)7-11-3-2-4-15-9-11/h5-6,8,11,15H,2-4,7,9H2,1H3 |
InChI-Schlüssel |
RZKLSMLXSKWPGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)CC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)




amine](/img/structure/B13594783.png)


![6-(4-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B13594800.png)
